molecular formula C10H16N2 B104264 N1,N1-Diethylbenzene-1,2-diamine CAS No. 19056-34-9

N1,N1-Diethylbenzene-1,2-diamine

Cat. No.: B104264
CAS No.: 19056-34-9
M. Wt: 164.25 g/mol
InChI Key: YNAKESQZGPZDDZ-UHFFFAOYSA-N
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Description

N1,N1-Diethylbenzene-1,2-diamine: is an organic compound with the molecular formula C10H16N2. It is a derivative of benzene, where two ethyl groups are attached to the nitrogen atoms of a benzene-1,2-diamine structure. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: N1,N1-Diethylbenzene-1,2-diamine can be synthesized through the alkylation of benzene-1,2-diamine with ethyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the amine groups, followed by the addition of ethyl halides to form the diethylated product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N1,N1-Diethylbenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

N1,N1-Diethylbenzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1,N1-Diethylbenzene-1,2-diamine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophiles. It can also form coordination complexes with metal ions, influencing their reactivity and stability. The specific pathways and targets depend on the context of its use, such as in catalysis or as a reagent in organic synthesis.

Comparison with Similar Compounds

    N1,N2-Diethylbenzene-1,2-diamine: Similar structure but with different substitution pattern.

    N1,N1-Dimethylbenzene-1,2-diamine: Similar structure with methyl groups instead of ethyl groups.

    N1,N1-Diethylbenzene-1,4-diamine: Different position of the amine groups on the benzene ring.

Uniqueness: N1,N1-Diethylbenzene-1,2-diamine is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of ethyl groups provides steric hindrance and electronic effects that can affect its behavior in chemical reactions compared to its methyl or differently substituted analogs.

Properties

IUPAC Name

2-N,2-N-diethylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-3-12(4-2)10-8-6-5-7-9(10)11/h5-8H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAKESQZGPZDDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30331334
Record name N,N-diethylphenylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30331334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19056-34-9
Record name N,N-diethylphenylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30331334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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